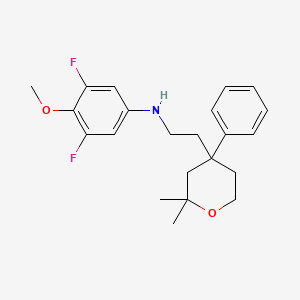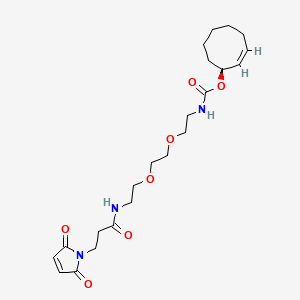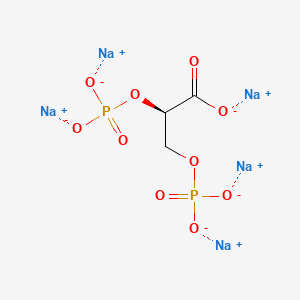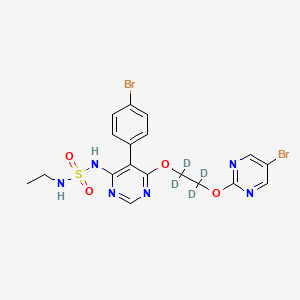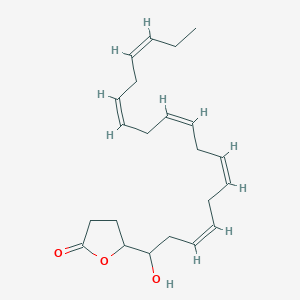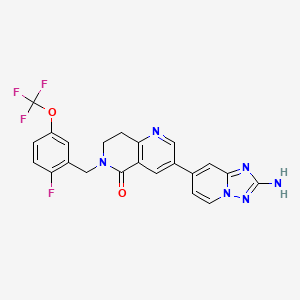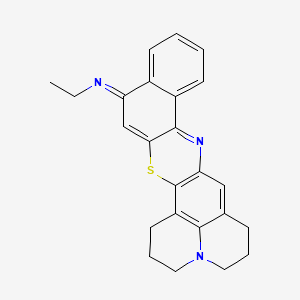
Photoacoustic contrast agent-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photoacoustic contrast agent-1 is a compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging. This compound enhances the contrast in photoacoustic imaging, allowing for better visualization of biological tissues and structures. Photoacoustic imaging relies on the photoacoustic effect, where absorbed optical energy is converted into acoustic signals, providing high-resolution images of tissues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of photoacoustic contrast agent-1 involves several steps, including the preparation of the core structure and the attachment of functional groups that enhance its photoacoustic properties. The core structure is typically synthesized using organic synthesis techniques, involving reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated systems and quality control measures ensures consistency and reproducibility in the production process.
化学反応の分析
Types of Reactions
Photoacoustic contrast agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its photoacoustic properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Substitution reactions involve replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the core structure.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced photoacoustic properties, such as increased absorption in the near-infrared region and improved stability in biological environments.
科学的研究の応用
Photoacoustic contrast agent-1 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the photoacoustic effect and develop new contrast agents with improved properties.
Biology: Employed in imaging studies to visualize biological tissues, track cellular processes, and monitor the distribution of biomolecules.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Applied in the development of new imaging technologies and devices for medical and research purposes.
作用機序
The mechanism of action of photoacoustic contrast agent-1 involves the absorption of optical energy, typically in the near-infrared region, and the subsequent conversion of this energy into acoustic signals. The compound’s molecular structure allows it to efficiently absorb light and generate heat, leading to the expansion of surrounding tissues and the production of acoustic waves. These waves are then detected by ultrasound transducers to create high-resolution images.
類似化合物との比較
Photoacoustic contrast agent-1 is compared with other similar compounds, such as:
Gold Nanoparticles: Known for their strong optical absorption and biocompatibility, but may have limitations in terms of stability and cost.
Organic Dyes: Offer high absorption in the near-infrared region but may suffer from photobleaching and limited stability.
Semiconducting Polymeric Nanoparticles: Provide good optical properties and stability but may have challenges in terms of synthesis and functionalization.
This compound stands out due to its unique combination of high optical absorption, stability, and ease of functionalization, making it a versatile and effective contrast agent for photoacoustic imaging.
Conclusion
This compound is a valuable compound in the field of photoacoustic imaging, offering enhanced contrast and improved imaging capabilities. Its synthesis, chemical reactions, and applications in various scientific fields highlight its importance and potential for further development and use in advanced imaging technologies.
特性
分子式 |
C24H23N3S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3S/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
InChIキー |
JGWZURGVCHXFAR-UHFFFAOYSA-N |
正規SMILES |
CCN=C1C=C2C(=NC3=C(S2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


